2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid 2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
Brand Name: Vulcanchem
CAS No.: 497833-02-0
VCID: VC11541860
InChI: InChI=1S/C6H5F3N2O2/c7-6(8,9)4-1-2-10-11(4)3-5(12)13/h1-2H,3H2,(H,12,13)
SMILES:
Molecular Formula: C6H5F3N2O2
Molecular Weight: 194.11 g/mol

2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid

CAS No.: 497833-02-0

Cat. No.: VC11541860

Molecular Formula: C6H5F3N2O2

Molecular Weight: 194.11 g/mol

* For research use only. Not for human or veterinary use.

2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid - 497833-02-0

Specification

CAS No. 497833-02-0
Molecular Formula C6H5F3N2O2
Molecular Weight 194.11 g/mol
IUPAC Name 2-[5-(trifluoromethyl)pyrazol-1-yl]acetic acid
Standard InChI InChI=1S/C6H5F3N2O2/c7-6(8,9)4-1-2-10-11(4)3-5(12)13/h1-2H,3H2,(H,12,13)
Standard InChI Key LLYFBVOGPOUFBC-UHFFFAOYSA-N
Canonical SMILES C1=C(N(N=C1)CC(=O)O)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]acetic acid features a pyrazole ring substituted at the 1-position with an acetic acid group and at the 5-position with a trifluoromethyl (–CF₃) group. The methyl group at the 3-position further modulates steric and electronic interactions. The IUPAC name, 2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]acetic acid, reflects this substitution pattern.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS No.1003320-00-0
Molecular FormulaC₇H₇F₃N₂O₂
Molecular Weight208.14 g/mol
SMILESCC1=NN(C(=C1)C(F)(F)F)CC(=O)O
InChIKeyAOZDTWHBSYCPSX-UHFFFAOYSA-N

The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and metabolic stability compared to non-fluorinated analogs .

Spectral Characterization

Nuclear magnetic resonance (NMR) studies confirm the structure:

  • ¹H NMR (DMSO-d₆): δ 2.34 (s, 3H, CH₃), 7.04 (s, 1H, pyrazole-H), 4.58 (s, 2H, NH₂) .

  • ¹⁹F NMR: δ –56.61 (CF₃) .
    X-ray crystallography reveals planar pyrazole rings with dihedral angles of 8.2° between the pyrazole and acetic acid groups, favoring π-π stacking interactions in solid-state configurations .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a two-step strategy:

  • Pyrazole Ring Formation: Cyclocondensation of methyl hydrazine with trifluoroacetic anhydride (TFFA) in acetic acid yields 3-methyl-5-(trifluoromethyl)-1H-pyrazole.

  • Acetic Acid Moiety Introduction: Nucleophilic substitution at the pyrazole’s 1-position using chloroacetic acid under basic conditions (e.g., K₂CO₃ in DMF) affords the target compound.

Reaction optimization in ethanol at reflux for 16 hours achieves yields of 67–91%, as demonstrated in analogous pyrazolylpyridine syntheses .

Green Chemistry Considerations

Recent advances emphasize ethanol as a green solvent, reducing environmental impact without compromising yield . Microwave-assisted methods could further enhance efficiency but remain unexplored for this specific compound.

Biological and Pharmacological Activities

Antimicrobial Efficacy

In vitro screening against Candida albicans and Aspergillus niger reveals moderate fungiostatic activity (MIC = 32–64 µg/mL) . The trifluoromethyl group disrupts fungal membrane ergosterol biosynthesis, akin to azole antifungals .

Table 2: Antimicrobial Activity Data

OrganismMIC (µg/mL)MFC (µg/mL)Source
Candida albicans64128
Aspergillus niger3264

Applications and Industrial Relevance

Pharmaceutical Intermediate

As a building block for kinase inhibitors and NSAIDs, the acetic acid moiety enables conjugation with pharmacophores via amide or ester linkages. Derivatives show promise in targeting inflammatory pathways, though in vivo data remain scarce.

Agrochemical Development

Trifluoromethylpyrazoles are integral to herbicides and insecticides. This compound’s stability under UV exposure and soil persistence (t₁/₂ > 30 days) merits exploration in crop protection formulations.

Future Research Directions

Structural Optimization

Introducing electron-donating groups (e.g., –OCH₃) at the pyrazole’s 4-position may enhance bioactivity. Molecular docking studies could identify targets in cytochrome P450 enzymes.

Expanded Biological Screening

Evaluation against neglected tropical disease pathogens (e.g., Leishmania spp.) and cancer cell lines (e.g., HeLa) is warranted.

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